7-Bromo-3-chloro-1H-indazole
Overview
Description
7-Bromo-3-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indazole derivatives can inhibit various kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their target kinases . This inhibition can lead to the disruption of the normal cell cycle or volume regulation, which can result in the prevention of disease progression .
Biochemical Pathways
Given that indazole derivatives can inhibit kinases such as chk1, chk2, and h-sgk , it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume control .
Result of Action
Given its potential inhibitory effects on various kinases , it can be inferred that the compound may disrupt normal cell cycle regulation and cell volume control, potentially leading to the prevention of disease progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloro-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorobenzonitrile.
Regioselective Bromination: The first step involves the regioselective bromination of 2,6-dichlorobenzonitrile to introduce the bromine atom at the desired position.
Heterocycle Formation: The brominated intermediate is then reacted with hydrazine to form the indazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-chloro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the indazole ring or introduce new functional groups.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
7-Bromo-3-chloro-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-1H-indazole: Similar in structure but with a different substitution pattern, leading to distinct reactivity and applications.
3-Bromo-1H-indazole: Lacks the chlorine atom, resulting in different chemical properties and biological activities.
5-Chloro-1H-indazole:
Uniqueness
7-Bromo-3-chloro-1H-indazole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual substitution pattern allows for a broader range of chemical modifications and applications compared to similar compounds .
Properties
IUPAC Name |
7-bromo-3-chloro-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOKLXYCYCXCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672122 | |
Record name | 7-Bromo-3-chloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-75-0 | |
Record name | 7-Bromo-3-chloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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